molecular formula C26H47NO2 B10822284 7H-Benz(E)inden-7-one, 3-((1R)-1,5-dimethylhexyl)dodecahydro-6-(3-hydroxypropyl)-3a,6-dimethyl-, oxime, (3R,3aR,5aS,6R,9aS,9bS)- CAS No. 14291-24-8

7H-Benz(E)inden-7-one, 3-((1R)-1,5-dimethylhexyl)dodecahydro-6-(3-hydroxypropyl)-3a,6-dimethyl-, oxime, (3R,3aR,5aS,6R,9aS,9bS)-

Cat. No.: B10822284
CAS No.: 14291-24-8
M. Wt: 405.7 g/mol
InChI Key: OBKBVSFXEIFOMS-YVABUZGXSA-N
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Description

TRO-40303 is a small molecule drug that has been investigated for its potential cytoprotective properties, particularly in the context of myocardial infarction and other conditions involving ischemia-reperfusion injury. It targets the mitochondrial permeability transition pore, a critical regulator of cell death, and has shown promise in reducing infarct size in preclinical models .

Preparation Methods

The synthetic route for TRO-40303 involves several key steps, including the formation of a hydroxylamine derivative and subsequent modifications to achieve the final structure. The exact synthetic route and industrial production methods are proprietary and not fully disclosed in public literature. the compound’s preparation typically involves standard organic synthesis techniques such as condensation reactions, purification steps, and crystallization .

Chemical Reactions Analysis

TRO-40303 undergoes various chemical reactions, primarily focusing on its interaction with mitochondrial components. It is known to inhibit the opening of the mitochondrial permeability transition pore, thereby preventing cell death. The compound’s stability and reactivity under physiological conditions are crucial for its efficacy. Common reagents and conditions used in these reactions include buffers, reducing agents, and specific inhibitors to study its mechanism of action .

Mechanism of Action

TRO-40303 exerts its effects by targeting the mitochondrial permeability transition pore. By inhibiting the opening of this pore, the compound prevents the loss of mitochondrial membrane potential, reduces oxidative stress, and ultimately protects cells from apoptosis and necrosis. This mechanism is particularly relevant in conditions where mitochondrial dysfunction plays a critical role, such as myocardial infarction and neurodegenerative diseases .

Comparison with Similar Compounds

TRO-40303 is unique in its specific targeting of the mitochondrial permeability transition pore. Similar compounds include:

TRO-40303 stands out due to its specificity and efficacy in preclinical models, making it a promising candidate for further clinical development.

Properties

CAS No.

14291-24-8

Molecular Formula

C26H47NO2

Molecular Weight

405.7 g/mol

IUPAC Name

3-[(3R,3aR,5aS,6R,7E,9aS,9bS)-7-hydroxyimino-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propan-1-ol

InChI

InChI=1S/C26H47NO2/c1-18(2)8-6-9-19(3)21-11-12-22-20-10-13-24(27-29)26(5,15-7-17-28)23(20)14-16-25(21,22)4/h18-23,28-29H,6-17H2,1-5H3/b27-24+/t19-,20+,21-,22+,23+,25-,26-/m1/s1

InChI Key

OBKBVSFXEIFOMS-YVABUZGXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC/C(=N\O)/[C@]3(C)CCCO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(=NO)C3(C)CCCO)C

Origin of Product

United States

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